molecular formula C8H14O4 B8226647 Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate

Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8226647
M. Wt: 174.19 g/mol
InChI Key: VRHUGDIZYPBHLW-UHFFFAOYSA-N
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Description

Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H14O4 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl acetoacetate with 1,3-dioxane-4,6-dione under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the tetrahydropyran ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-hydroxyoxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUGDIZYPBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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